5-{[(4-ETHOXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOIC ACID
Description
5-{[(4-ETHOXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an ethoxyphenyl group, a morpholine ring, and a benzoic acid moiety, which contribute to its unique chemical properties and reactivity.
Properties
IUPAC Name |
5-[(4-ethoxyphenyl)methylamino]-2-morpholin-4-ylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-2-26-17-6-3-15(4-7-17)14-21-16-5-8-19(18(13-16)20(23)24)22-9-11-25-12-10-22/h3-8,13,21H,2,9-12,14H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBZVIZUSLWWTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC2=CC(=C(C=C2)N3CCOCC3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-ETHOXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Ethoxyphenyl Intermediate: The initial step involves the reaction of 4-ethoxybenzyl chloride with an appropriate amine to form the ethoxyphenyl intermediate.
Introduction of the Morpholine Ring: The intermediate is then reacted with morpholine under controlled conditions to introduce the morpholine ring.
Coupling with Benzoic Acid: The final step involves coupling the morpholine-containing intermediate with benzoic acid or its derivatives under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-{[(4-ETHOXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-{[(4-ETHOXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOIC ACID has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{[(4-ETHOXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **4-{[(4-ETHOXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOIC ACID
- **5-{[(4-METHOXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOIC ACID
- **5-{[(4-ETHOXYPHENYL)METHYL]AMINO}-2-(PIPERIDIN-4-YL)BENZOIC ACID
Uniqueness
5-{[(4-ETHOXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOIC ACID is unique due to the specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the morpholine ring and the ethoxyphenyl group differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct therapeutic potential.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
